molecular formula C18H22N4O8S4 B12788927 L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)- CAS No. 83626-72-6

L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-

Cat. No.: B12788927
CAS No.: 83626-72-6
M. Wt: 550.7 g/mol
InChI Key: FIPMCOYOJDSDBZ-HOTGVXAUSA-N
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Description

NSC 34021, also known as 3,3’,5,5’-tetramethylbenzidine (TMB), is a chromogenic substrate used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation, TMB produces a blue color, which changes to yellow upon the addition of an acid stop solution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reagents: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:

    Purification: Crystallization or recrystallization

    Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:

    Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.

    Reduction: TMB can be reduced back to its colorless form using reducing agents.

    Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, HRP

    Reduction: Sodium borohydride, ascorbic acid

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Blue-colored oxidized TMB

    Reduction: Colorless reduced TMB

    Substitution: Halogenated or nitrated derivatives of TMB

Scientific Research Applications

3,3’,5,5’-tetramethylbenzidine is widely used in scientific research due to its chromogenic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .

Comparison with Similar Compounds

3,3’,5,5’-tetramethylbenzidine is unique due to its high sensitivity and rapid color development compared to other chromogenic substrates. Similar compounds include:

    o-Phenylenediamine dihydrochloride (OPD): Less sensitive than TMB but still widely used in ELISA.

    2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Produces a green color and is less sensitive than TMB.

    3,3’,5,5’-Tetramethylbenzidine dihydrochloride: A precursor to TMB used in its synthesis

3,3’,5,5’-tetramethylbenzidine stands out due to its non-carcinogenic nature and the absence of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in its formulations, making it safer and more environmentally friendly .

Properties

CAS No.

83626-72-6

Molecular Formula

C18H22N4O8S4

Molecular Weight

550.7 g/mol

IUPAC Name

(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1

InChI Key

FIPMCOYOJDSDBZ-HOTGVXAUSA-N

Isomeric SMILES

C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

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